Nicotinamidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridine-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-2-1-3-9-4-5;/h1-4H,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJPBOVLAZADQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7356-60-7, 63265-42-9 | |
| Record name | 3-Pyridinecarboximidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7356-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinamidine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007356607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7356-60-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64953 | |
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| Record name | 3-Pyridinecarboximidamide, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Nicotinamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of Nicotinimidamide Hydrochloride
Established Synthetic Pathways for Nicotinimidamide Hydrochloride
The construction of the nicotinimidamide core has been approached through various modern synthetic strategies. These methods emphasize efficiency, atom economy, and the ability to generate molecular diversity.
A facile and efficient route for synthesizing substituted imidazoles involves the [3+2] cyclization of amidines with vinyl azides under catalyst-free conditions. semanticscholar.org This methodology has been successfully applied to nicotinimidamide hydrochloride, demonstrating its versatility. semanticscholar.org The reaction proceeds by treating nicotinimidamide hydrochloride with various vinyl azides, using a base such as DBU in a solvent like acetonitrile (B52724) at elevated temperatures. semanticscholar.org This approach is valued for its operational simplicity and its tolerance for a broad range of functional groups on the vinyl azide (B81097) partner, including both electron-rich and electron-deficient substituents, leading to good to excellent yields of the desired products. semanticscholar.org
A highly efficient, sustainable, and eco-friendly domino methodology for creating nicotinimidamides is the tandem four-component reaction involving O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium (B1175870) acetate (B1210297) (NH₄OAc). nih.govrsc.orgresearchgate.net This procedure is catalyzed by a copper(I) salt, with copper(I) iodide (CuI) often providing the highest yields compared to other copper catalysts. nih.gov The reaction proceeds via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by a ring-cleavage, cyclization, and oxidation cascade. nih.govdntb.gov.ua This multicomponent strategy is notable for its efficiency, streamlining the synthesis of complex nicotinimidamide structures from simple starting materials in a single operation. rsc.orgresearchgate.net The choice of solvent and catalyst is crucial for optimizing the reaction yield, with acetonitrile typically being the most effective solvent. nih.gov
| Catalyst (10 mol%) | Solvent | Yield (%) |
|---|---|---|
| CuI | MeCN | 88 |
| Cu(OTf)₂ | MeCN | Low |
| CuI | DCE | Comparable |
| CuI | DCM | Comparable |
| CuI | Toluene | Comparable |
| CuI | THF | Comparable |
| CuI | DMSO | Comparable |
| CuI | DMF | Comparable |
| CuI | Dioxane | Comparable |
| CuI | EtOH | Comparable |
Data based on optimization studies for the synthesis of nicotinimidamides, showing CuI in MeCN as the optimal condition. "Comparable" indicates similar but lower yields than the optimal condition. nih.gov "Low" indicates the least efficient catalyst tested.
A fundamental and facile approach for the synthesis of nicotinamide (B372718) derivatives involves a one-step coupling reaction between an aromatic carboxylic acid (like nicotinic acid) and an amine. nih.govnih.gov This condensation reaction is a classic method for forming the amide bond that is central to the nicotinamide structure. nih.gov The reaction is typically facilitated by coupling agents. nih.gov This straightforward synthesis provides a foundation for creating a library of diverse nicotinamide derivatives by varying the amine component, which is a key strategy for hit-to-lead optimization in drug discovery. nih.gov The simplicity and efficiency of this method make it highly valuable for rapidly generating analogues for biological screening. nih.gov
Tandem CuAAC/Ring-Cleavage/Cyclization/Oxidation Procedures
Synthesis of Nicotinimidamide Derivatives
Building upon the core nicotinimidamide structure, derivatization is employed to modulate the compound's physicochemical and biological properties. These modifications are crucial for developing lead compounds with improved potency and selectivity.
Structural modifications of the nicotinimidamide scaffold are readily achieved using multicomponent reactions, which allow for the incorporation of diverse substituents. nih.govresearchgate.net In the tandem CuAAC/ring-cleavage/cyclization/oxidation synthesis, varying the terminal ynone and sulfonyl azide starting materials introduces a wide array of aryl, aliphatic, and sulfonyl groups into the final structure. nih.govresearchgate.net
Research has shown that alterations in the substituents on the terminal ynones and sulfonyl azides are well-tolerated, leading to the successful synthesis of a broad range of products in good yields. nih.govresearchgate.net For example, modifications to the sulfonyl azide allow for the introduction of different sulfonyl groups (e.g., tosyl, ethylsulfonyl, benzylsulfonyl), while changes to the terminal ynone introduce varied aryl groups at different positions on the pyridine (B92270) ring. nih.gov These structural changes are instrumental in exploring the structure-activity relationships of the resulting derivatives. mdpi.com
| Compound | Key Substituents | Yield (%) |
|---|---|---|
| 2-Methyl-4-phenyl-6-(p-tolyl)-N′-tosylnicotinimidamide (5b) | Tosyl group, p-tolyl group | 84 |
| N′-(Benzylsulfonyl)-2-methyl-4,6-diphenylnicotinimidamide (5s) | Benzylsulfonyl group, diphenyl groups | 83 |
| N′-(Ethylsulfonyl)-2-methyl-4,6-diphenylnicotinimidamide (5r) | Ethylsulfonyl group, diphenyl groups | 73 |
| N′-((4-Methoxyphenyl)sulfonyl)-2-methyl-4,6-diphenylnicotinimidamide (5t) | (4-Methoxyphenyl)sulfonyl group, diphenyl groups | 53 |
Chemical derivatization is a key strategy to enhance the biological activity of a lead compound. mdpi.comnih.govxjtu.edu.cn In the context of nicotinamides, derivatization aims to improve properties such as target binding, cell permeability, and metabolic stability, ultimately leading to enhanced therapeutic effects like antifungal or anti-angiogenic activity. nih.govnih.gov
One successful strategy involves the synthesis of a series of derivatives followed by screening for a specific biological activity. nih.gov For instance, a library of 37 nicotinamide derivatives was synthesized via a one-step coupling reaction and screened for antifungal activity against Candida albicans. nih.govnih.gov This hit-to-lead optimization process identified that the position of specific substituents, such as amino and isopropyl groups, was critical for potent antifungal activity. nih.govnih.gov The lead compound from this study, 2-amino-N-(3-isopropylphenyl)nicotinamide (16g), demonstrated potent, fungicidal, and anti-biofilm activities by disrupting the fungal cell wall. nih.gov
Another approach is the targeted modification of a scaffold to inhibit specific enzymes. Novel nicotinamide derivatives bearing a diarylamine-modified scaffold were designed as succinate (B1194679) dehydrogenase (SDH) inhibitors, which are effective fungicides. nih.gov Furthermore, other derivatives have been synthesized and found to inhibit vascular endothelial growth factor (VEGF)-mediated signaling, showing potential as anti-angiogenic agents for cancer therapy. nih.gov These examples highlight how rational design and derivatization can convert a basic scaffold into a potent and specific bioactive agent.
Design Principles for Novel Nicotinamide-Based Scaffolds
The design of novel scaffolds based on the nicotinamide structure is a key strategy in medicinal chemistry, particularly for developing enzyme inhibitors. researchgate.netnih.gov The underlying principle often involves mimicking the natural substrate, nicotinamide adenine (B156593) dinucleotide (NAD+), to achieve high binding affinity and selectivity for the target enzyme. researchgate.netnih.gov
A significant focus of this design approach has been the development of inhibitors for enzymes like poly(ADP-ribose) polymerases (PARPs) and nicotinamide phosphoribosyltransferase (NAMPT). researchgate.netbenthamdirect.comdtu.dkmdpi.com The core idea is to retain the essential pharmacophoric features of the nicotinamide moiety, which are crucial for binding to the enzyme's active site, while introducing modifications to enhance potency, selectivity, and drug-like properties. nih.govmdpi.com
Key design principles for novel nicotinamide-based scaffolds include:
Structure-Based Rational Design: Utilizing the crystal structure of the target enzyme to design inhibitors that fit precisely into the nicotinamide binding pocket. This approach allows for the optimization of interactions, such as hydrogen bonding and π-π stacking, between the inhibitor and the enzyme. nih.govnih.gov
Bioisosteric Replacement: Replacing parts of the nicotinamide scaffold with other chemical groups that have similar physical or chemical properties (bioisosteres). This can lead to improved pharmacological properties. For example, replacing a nitrophenyl group with a pyridine nitrogen can create a bioisosteric analogue with potentially different binding characteristics. acs.org
Substructure Splicing: Combining the active substructures of nicotinamide with other pharmacologically active moieties to create hybrid molecules with novel or enhanced activities. For instance, combining the nicotinamide scaffold with a thiophene (B33073) ring, another heterocycle with known fungicidal properties, has been explored to develop new agricultural fungicides. mdpi.com
Modification of the Pyridine Ring and Amide Group: Introducing various substituents onto the pyridine ring or modifying the amide group to explore the structure-activity relationship (SAR). These modifications can influence the electronic properties, steric hindrance, and hydrogen bonding capacity of the molecule, thereby affecting its binding affinity and selectivity. mdpi.comdrugbank.com For example, the introduction of different substituents on the pyridine ring can modulate the electron-withdrawing or -donating properties, which in turn affects the compound's biological activity. acs.org
Bisubstrate Inhibition: Designing inhibitors that mimic both nicotinamide and the cofactor S-adenosylmethionine (SAM) to create highly potent and selective inhibitors of methyltransferases like nicotinamide N-methyltransferase (NNMT). nih.govharvard.educhemrxiv.org These bisubstrate inhibitors can span both the nicotinamide and SAM binding sites of the enzyme. nih.gov The use of an alkynyl linker is a key design element in some of these inhibitors to mimic the linear geometry of the methyl transfer reaction. harvard.educhemrxiv.org
The following table summarizes various research findings on the design of novel nicotinamide-based scaffolds:
| Research Focus | Design Principle | Key Findings |
| PARP Inhibitors | Structure-Based Design | Crystal-based drug design led to highly potent PARP inhibitors based on the nicotinamide pharmacophore. nih.gov |
| Gastric H+/K(+)-ATPase Inhibitors | Substructure Modification | N-Substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides were synthesized and showed potent inhibitory activities. drugbank.com |
| Fungicidal Agents | Active Substructure Splicing | N-(thiophen-2-yl) nicotinamide derivatives were designed by combining nicotinic acid and thiophene substructures, leading to compounds with excellent fungicidal activity. mdpi.com |
| NAMPT Inhibitors | Scaffold Hopping & SAR | Novel classes of NAMPT inhibitors were designed based on the APO866 and cyanoguanidine inhibitor scaffolds, resulting in compounds with sub-nanomolar anti-proliferative activity. dtu.dk |
| NAMPT Inhibitors | Structure-Based Rational Design | Close structural analogues of NAMPT inhibitors were designed, revealing that electrostatic potential within the binding tunnel significantly impacts binding affinity. mdpi.com |
| NNMT Inhibitors | Bisubstrate Inhibition | Structure-based rational design led to potent and selective alkynyl bisubstrate inhibitors of NNMT that mimic the transition state of the methyl transfer reaction. harvard.educhemrxiv.org |
These design principles have led to the development of a diverse range of nicotinamide-based compounds with various therapeutic and agricultural applications.
Mechanistic Investigations of Nicotinimidamide Hydrochloride and Its Derivatives
Molecular Mechanisms of Action
The biological activities of nicotinimidamide hydrochloride and its derivatives are multifaceted, stemming from their central role in the metabolism of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in all living cells.
Modulation of Cellular Stress Resistance
Nicotinamide and its precursors play a significant role in protecting cells against various stressors, particularly genotoxic and oxidative stress. The cellular level of NAD+ is a key determinant in the response to DNA damage. mdpi.com Genotoxic agents can trigger the overactivation of poly(ADP-ribose) polymerases (PARPs), enzymes that use NAD+ as a substrate for DNA repair. mdpi.comaai.org This process can lead to severe NAD+ depletion, culminating in an energy crisis and cell death. aai.org
Supplementation with NAD+ precursors like nicotinamide or nicotinamide riboside (NR) can bolster cellular NAD+ pools, thereby enhancing the cell's ability to withstand stress. mdpi.com Studies have shown that increasing cellular NAD+ levels can rescue cells from the sensitizing effects of NAD+ synthesis inhibitors, particularly under genotoxic stress. mdpi.com Furthermore, nicotinamide is implicated in regulating cellular viability during genotoxic stress through its enzymatic activity, highlighting the importance of the NAD+ salvage pathway in cell survival. aai.org The protective effects can be cell-type specific; for instance, NR supplementation was found to attenuate the toxicity of mustard compounds in monocyte-like THP-1 cells. mdpi.com This modulation extends to protecting against DNA damage and suppressing inflammatory cell accumulation. nih.gov
Influence on Mitochondrial Function
Mitochondrial health is intrinsically linked to NAD+ availability, as this coenzyme is essential for cellular respiration and ATP production. mdpi.comrupress.org Declining NAD+ levels are associated with impaired mitochondrial function. nih.gov Derivatives like nicotinamide mononucleotide (NMN) have been shown to improve mitochondrial bioenergetics and reverse age-associated physiological decline by replenishing NAD+ pools. nih.govfrontiersin.org
Interactions with DNA and Cleavage Mechanisms
The interaction of these compounds with DNA is often indirect, primarily through the modulation of DNA repair enzymes like PARPs. frontiersin.orgnih.gov However, there is evidence for direct interactions as well. Studies suggest that nicotinamide can bind to DNA, potentially interfering with replication processes. mdpi.com Small molecules can interact with DNA through intercalation (inserting between base pairs) or by binding to the minor groove. While intercalation typically unwinds and lengthens the DNA helix, minor groove binding causes less structural perturbation. mdpi.com
The primary mechanism related to DNA cleavage involves the cell's response to DNA strand breaks. DNA damage activates PARP-1, which initiates repair. mdpi.com In cases of severe damage, the resulting massive consumption of NAD+ can lead to ATP depletion and a form of cell death known as Parthanatos. frontiersin.org By inhibiting PARP-1, nicotinamide can prevent this depletion, thereby protecting against this cell death pathway. frontiersin.org Transition metal complexes are often studied for their ability to bind and cleave DNA, and the development of new therapeutic agents frequently targets these fundamental cellular processes. sciepub.com
Modulation of Key Enzymes and Cellular Pathways
The influence of nicotinimidamide derivatives on cellular function is largely executed through the modulation of key enzyme families that use NAD+ as a substrate or cofactor.
Sirtuin Inhibition (e.g., SIRT1, SIRT2)
Nicotinamide is a well-established inhibitor of sirtuins (SIRTs), a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including aging, transcription, and stress resistance. medchemexpress.comselleckchem.com The inhibitory mechanism involves the NAD+-nicotinamide exchange reaction, where nicotinamide binds to the enzyme and promotes the reverse reaction of NAD+ resynthesis. acs.org
Nicotinamide hydrochloride has been shown to inhibit SIRT1 and SIRT2 activity. medchemexpress.commedchemexpress.com Its inhibitory concentration (IC50) for SIRT2 is approximately 2 µM. medchemexpress.com This inhibition can have significant downstream effects. For example, while sirtuin activation is often linked to longevity and health, sirtuin inhibition is explored as a therapeutic strategy in contexts like cancer. Other compounds have been developed as more potent or selective sirtuin inhibitors, but nicotinamide remains a key physiological regulator. selleckchem.comacs.org
| Compound | Target Sirtuin | IC50 Value | Source |
|---|---|---|---|
| Nicotinamide Hydrochloride | SIRT2 | 2 µM | medchemexpress.com |
| Suramin sodium salt | SIRT1 | 297 nM | medchemexpress.com |
| Suramin sodium salt | SIRT2 | 1.15 µM | medchemexpress.com |
| Sirtinol | SIRT1 | 131 µM | selleckchem.com |
| Sirtinol | SIRT2 | 38 µM | selleckchem.com |
| Selisistat (EX-527) | SIRT1 | 38 nM / 123 nM | medchemexpress.comselleckchem.com |
Poly-(ADP-ribose) Polymerase (PARP) Activation/Inhibition
Nicotinamide is a natural, first-generation inhibitor of Poly-(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1. frontiersin.orgnih.gov PARP enzymes use NAD+ to synthesize poly(ADP-ribose) chains on target proteins as part of the DNA damage response. mdpi.comphysiology.org
Under conditions of excessive DNA damage, such as in response to severe oxidative stress, PARP-1 can become overactivated. molbiolcell.org This leads to a rapid depletion of cellular NAD+ and, subsequently, ATP, as the cell expends energy to resynthesize NAD+. physiology.org This energy crisis can trigger necrotic cell death. physiology.org By acting as a competitive inhibitor at the NAD+ binding site of PARP, nicotinamide can prevent this catastrophic depletion of energy stores, preserving cellular viability. nih.govphysiology.org This inhibitory action on PARP is a crucial mechanism by which nicotinamide protects against certain forms of cell death and neuroinflammation. frontiersin.orgmolbiolcell.org Combining PARP inhibitors with compounds that block NAD+ production, such as NAMPT inhibitors, has been explored as a synergistic strategy in cancer therapy. aacrjournals.org
Cholinesterase Inhibition
Nicotinamide and its derivatives have been identified as inhibitors of cholinesterases, enzymes critical for hydrolyzing the neurotransmitter acetylcholine (B1216132). This inhibition is a key therapeutic strategy for conditions with cholinergic deficits.
Detailed Research Findings: Studies have demonstrated that nicotinamide can act as an uncompetitive inhibitor of acetylcholinesterase (AChE) and also inhibits butyrylcholinesterase (BChE). nih.govreddit.comresearchgate.net This inhibitory action helps in attenuating oxidative stress and inflammation associated with elevated cholinesterase activities. nih.govnih.gov The inhibition is reversible, and the potency is influenced by the specific chemical modifications on the nicotinamide scaffold.
A series of nine nicotinamide derivatives were evaluated for their inhibitory potential against both human AChE and BChE. mdpi.comnih.gov The findings indicated that all tested compounds were reversible inhibitors, with a general preference for AChE over BChE. mdpi.com The inhibitory constants (Kᵢ) varied based on the substituent on the side phenyl ring. For instance, the derivative 1-(4′-phenylphenacyl)-3-carbamoylpyridinium bromide was identified as the most potent inhibitor against both enzymes among the tested series. mdpi.comnih.gov This dual inhibition is considered a valuable characteristic for developing treatments for neurodegenerative disorders where the activity ratio of AChE to BChE is altered. mdpi.com
Table 1: Inhibition Constants (Kᵢ) of Nicotinamide Derivatives against Human Cholinesterases
| Compound Derivative | AChE Kᵢ (µM) | BChE Kᵢ (µM) |
|---|---|---|
| 4-F | 190 | 630 |
| 4-H | 240 | 790 |
| 4-NO₂ | 300 | 1600 |
| 4-Cl | 360 | 800 |
| 2-OCH₃ | 400 | 1500 |
| 4-OCH₃ | 410 | 1100 |
| 4-Br | 460 | 2000 |
| 4-Ph | 500 | 2200 |
| 4-CH₃ | 500 | 720 |
Data sourced from a study on vitamin B3-based biologically active compounds. mdpi.com
Succinate (B1194679) Dehydrogenase (SDH) Interactions
Nicotinamide derivatives have been investigated as inhibitors of succinate dehydrogenase (SDH), a key enzyme complex involved in both the mitochondrial electron transport chain and the citric acid cycle. jst.go.jpacs.org This inhibition is a recognized mechanism of action for a class of fungicides known as SDHIs. jst.go.jpacs.orgnih.gov
Detailed Research Findings: Research into novel nicotinamide derivatives has shown their potential to inhibit SDH. In one study, a series of derivatives bearing a substituted pyrazole (B372694) moiety were synthesized and tested for SDH inhibitory activity. nih.gov The results indicated that these compounds could effectively inhibit the enzyme, with their potency being dependent on the specific chemical structure. nih.gov For example, compound 3l from this series showed the most significant inhibitory ability against SDH. nih.gov Another study focusing on nicotinamide derivatives with a diarylamine-modified scaffold also found that specific compounds exhibited potent SDH enzymatic inhibition, with the IC₅₀ of compound 4b being 3.18 µM. jst.go.jp
The interaction is complex; exogenous administration of NAD+, the metabolic product of nicotinamide, has been shown to decrease the activity of SDH-a (an SDH subunit) by promoting its Sirt5-mediated desuccinylation. nih.gov Conversely, nicotinamide itself can inhibit SIRT3, a deacetylase responsible for activating SDH, which can lead to a reduction in SDH activity. nih.govplos.org The inhibition of SDH by certain nicotinamide derivatives has been directly linked to the stabilization and upregulation of Hypoxia-Inducible Factor-1α (HIF-1α). mdpi.com
Table 2: SDH Inhibitory Activity of Nicotinamide Derivatives
| Compound | Target Organism | IC₅₀ (µM) |
|---|---|---|
| 4a | Botrytis cinerea | >50 |
| 4b | Botrytis cinerea | 3.18 |
| 4c | Botrytis cinerea | 18.23 |
| 4d | Botrytis cinerea | 7.95 |
| 4e | Botrytis cinerea | 6.24 |
| 4f | Botrytis cinerea | 9.32 |
| 3l | Helminthosporium maydis | 33.5 |
| 3l | Rhizoctonia cerealis | 21.4 |
Data compiled from studies on nicotinamide derivatives as SDH inhibitors. jst.go.jpnih.gov
Effects on NAD+ Homeostasis and Biosynthesis
Nicotinamide is a fundamental precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for various signaling enzymes. umlub.pl The maintenance of NAD+ levels, known as NAD+ homeostasis, is vital for cellular function, energy metabolism, and repair. acs.orgnih.gov
Detailed Research Findings: Nicotinamide is primarily utilized in the NAD+ salvage pathway, where it is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.gov NMN is then converted to NAD+. nih.gov Nicotinimidamide hydrochloride, as a form of nicotinamide, serves as a source for this pathway. Administration of nicotinamide or its derivatives like NMN has been shown to increase cellular and tissue NAD+ levels. umlub.plnih.gov This replenishment of the NAD+ pool is crucial, as NAD+ levels are often depleted in conditions of high metabolic stress or during aging. acs.org Studies show that Nicotinamide Hydrochloride can increase cellular NAD+ and ATP levels. medchemexpress.com This enhancement of NAD+ biosynthesis supports the activity of NAD+-dependent enzymes, such as sirtuins and PARPs, which are involved in a wide array of cellular processes.
Signaling Pathway Modulation
Nicotinimidamide hydrochloride and its related compounds exert significant influence over key cellular signaling pathways that regulate metabolism, cellular stress responses, and inflammation.
AMPK and Akt/mTOR Pathway Regulation
Nicotinamide has been shown to modulate the AMP-activated protein kinase (AMPK) and the Akt/mechanistic target of rapamycin (B549165) (mTOR) signaling pathways. These pathways are central regulators of cellular energy homeostasis, growth, and survival.
Detailed Research Findings: Nicotinamide can protect cells under hypoxic stress through the activation of the AMPK pathway. nih.gov AMPK activation, in turn, inhibits ATP-consuming anabolic processes, including the mTOR signaling pathway. mdpi.comsemanticscholar.org Specifically, AMPK can inhibit the mTORC1 complex, which is a key regulator of protein synthesis and cell growth. nih.govsemanticscholar.org This relationship is sometimes reciprocal, creating a fine-tuned response to cellular energy status. mdpi.com The regulation of these pathways allows nicotinamide to influence fundamental cellular processes like autophagy and apoptosis, contributing to its protective effects in various metabolic and stress-related conditions. nih.govnih.gov
HIF-1α Upregulation
Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions. While some derivatives of nicotinamide have been shown to suppress HIF-1α, a specific mechanism linking nicotinamide derivatives to its upregulation has been identified. reddit.com
Detailed Research Findings: A study investigating nicotinamide derivatives as cholinesterase inhibitors made a key observation regarding HIF-1α. mdpi.com It was found that certain derivatives led to the upregulation of the HIF-1α protein. mdpi.com The proposed mechanism involves the inhibition of succinate dehydrogenase (SDH). mdpi.com Inhibition of SDH causes an accumulation of its substrate, succinate. This increase in succinate levels inhibits the activity of prolyl hydroxylases, the enzymes responsible for marking HIF-1α for proteasomal degradation. By preventing its degradation, HIF-1α protein accumulates and becomes stabilized, leading to its upregulation. mdpi.com
Anti-inflammatory Signaling Pathways (e.g., NFκB, Pro-inflammatory Cytokines)
Nicotinamide demonstrates significant anti-inflammatory properties by modulating key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, and reducing the production of pro-inflammatory cytokines.
Detailed Research Findings: Nicotinamide has been shown to inhibit the activation of the NF-κB signaling pathway. mdpi.com This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. jst.go.jpconsensus.app Mechanistically, nicotinamide can inhibit the phosphorylation of key proteins in the NF-κB cascade, such as Akt and IκBα, which ultimately prevents the translocation of the p65 subunit of NF-κB to the nucleus. mdpi.com
As a consequence of NF-κB inhibition, nicotinamide significantly suppresses the gene expression and release of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). mdpi.comumlub.pl This reduction in inflammatory mediators has been observed in various models, including in response to lipopolysaccharide (LPS) stimulation and in diet-induced inflammation. nih.govmdpi.com
Biological Activities and Pharmacological Research Applications
Antiviral Research
Nicotinimidamide hydrochloride has demonstrated notable potential in the realm of antiviral research, particularly against the Hepatitis B virus (HBV).
Hepatitis B Virus (HBV) Activity
Research has shown that nicotinamide (B372718), the active component, exhibits potent anti-HBV activity with minimal cytotoxicity. nih.gov Studies have revealed that it can suppress the replication of HBV DNA and the expression of 3.5-kb mRNA. nih.gov Furthermore, treatment with nicotinamide has been found to reduce the expression of the HBV core protein and the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg) in cell models. nih.govgoogle.com In vivo studies using HBV-transgenic mice have corroborated these findings, showing a suppression of serum HBV DNA, HBsAg, and HBeAg levels. nih.gov
The mechanism behind this antiviral activity involves the inhibition of HBV promoter activity. nih.gov Nicotinamide has been observed to have a significant inhibitory effect on the HBV core, SpI, SpII, and X promoters. nih.gov This inhibition is associated with a decrease in the expression of crucial transcription factors such as AP-1, C/EBPα, and PPARα. nih.gov By diminishing the activity of these promoters, nicotinamide effectively suppresses HBV replication. nih.gov The compound is also known to inhibit SIRT1, an NAD+-dependent deacetylase that enhances HBV replication, further contributing to its anti-HBV effects. nih.gov
Table 1: Summary of Nicotinamide's Anti-HBV Activity
| Parameter | Effect of Nicotinamide | Supporting Evidence |
| HBV DNA Replication | Suppressed | In vitro and in vivo studies nih.gov |
| 3.5-kb mRNA Expression | Suppressed | In vitro studies nih.gov |
| Core Protein Expression | Suppressed | In vitro studies nih.gov |
| HBsAg Secretion | Suppressed | In vitro and in vivo studies nih.govgoogle.comfrontiersin.org |
| HBeAg Secretion | Suppressed | In vitro and in vivo studies nih.govgoogle.com |
| HBV Promoter Activity | Inhibited | Dual-luciferase reporter assays nih.gov |
Neuroprotective Research
The neuroprotective properties of nicotinimidamide hydrochloride have been investigated, particularly in the context of neurodegenerative conditions like Alzheimer's disease.
Relevance in Neurodegenerative Conditions (e.g., Alzheimer's Disease)
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to cognitive decline. nih.govjneurosci.org Research suggests that nicotinamide may offer therapeutic benefits for this condition. In transgenic mouse models of Alzheimer's, nicotinamide treatment has been shown to restore cognitive deficits. nih.gov
One of the key mechanisms appears to be the selective reduction of a specific form of phosphorylated tau (Thr231), which is known to inhibit microtubule polymerization. jneurosci.orgnih.gov Interestingly, studies in 3xTg-AD mice revealed that nicotinamide improved cognitive performance without affecting the levels of Aβ pathology. jneurosci.org This suggests that the beneficial effects on cognition are primarily mediated through its impact on tau pathology and other cellular mechanisms rather than amyloid clearance. jneurosci.org
Furthermore, nicotinamide has been found to ameliorate oxidative stress-mediated neuroinflammation and neurodegeneration induced by Aβ. nih.govnih.gov It achieves this by reducing levels of malondialdehyde and 2,7-dichlorofluorescein, thereby regulating inflammatory and apoptotic markers. nih.gov Clinical trials have been initiated to evaluate the efficacy of high-dose nicotinamide in reducing tau phosphorylation in individuals with Mild Cognitive Impairment or mild Alzheimer's disease. clinicaltrials.gov
Table 2: Neuroprotective Effects of Nicotinamide in Alzheimer's Disease Models
| Finding | Model/Study Type | Observed Effect |
| Cognitive Function | 3xTg-AD mice | Restoration of cognitive deficits nih.gov |
| Tau Pathology | 3xTg-AD mice | Selective reduction of Thr231 phosphorylated tau jneurosci.orgnih.gov |
| Aβ Pathology | 3xTg-AD mice | No significant effect on Aβ levels jneurosci.org |
| Neuroinflammation | Aβ-injected mouse brains | Reduction of inflammatory markers (TNF-α, IL-1β, NF-kB) nih.gov |
| Apoptosis | Aβ-injected mouse brains | Reduction of apoptotic markers (Bax, caspase 3, PARP1) nih.gov |
| Oxidative Stress | Aβ-injected mouse brains | Lowered malondialdehyde and 2,7-dichlorofluorescein levels nih.gov |
Metabolic Disorder Research
The compound's role in metabolic regulation has been a subject of extensive research, with a focus on diabetes management and cardiovascular health.
Diabetes Management and Insulin (B600854) Sensitivity
Nicotinamide, as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), plays a crucial role in glucose and lipid metabolism. nih.gov Studies in rodent models of obesity and type 2 diabetes have shown that nicotinamide can improve glucose metabolism. nih.gov However, the effects on insulin sensitivity are complex. Some research indicates that short-term administration of high doses of nicotinamide can cause a decrease in insulin sensitivity in subjects at high risk for developing insulin-dependent diabetes mellitus (IDDM), despite increased insulin secretion. nih.gov This induced insulin resistance could complicate the interpretation of its therapeutic effects in diabetes prevention trials. nih.gov
Conversely, other studies suggest that nicotinamide mononucleotide (NMN), a derivative of nicotinamide, can increase muscle insulin sensitivity in prediabetic women. researchgate.net In animal models, nicotinamide has been shown to improve glucose metabolism, which may be related to alterations in mitochondrial biogenesis. nih.gov The conflicting findings highlight the need for further research to delineate the precise role and context of nicotinamide's effects on insulin sensitivity.
Cardiovascular Health and Oxidative Stress
Nicotinamide has emerged as a potential cardioprotective agent, particularly against ischemia-reperfusion (I/R) injury. ceon.rs Its protective mechanisms are multifaceted. By enhancing NAD+ biosynthesis, nicotinamide can influence the activity of sirtuins and poly(ADP-ribose) polymerases (PARPs), which are critical for cell survival and DNA repair. ceon.rs Inhibition of excessive PARP1 activation by nicotinamide helps to conserve cellular NAD+ levels, preventing energy depletion and protecting cardiomyocytes from damage during I/R injury. ceon.rs
The compound also exhibits anti-inflammatory and antioxidant properties. ceon.rs It can directly scavenge reactive oxygen species (ROS) or indirectly boost the expression of antioxidant enzymes. ceon.rstandfonline.com This reduction in oxidative stress is a key factor in its cardioprotective effects. ceon.rs Oxidative stress is a major contributor to cardiovascular diseases, and the ability of nicotinamide to mitigate this damage underscores its therapeutic potential. nih.gov
Oncological Research
The role of nicotinamide and its derivatives in cancer research is multifaceted. As a precursor to NAD+ and an inhibitor of enzymes like sirtuin 1 (SIRT1) and poly (ADP-ribose) polymerase (PARP), nicotinamide can influence multiple key processes in cancer cells, including proliferation, DNA repair, and apoptosis. mdpi.com
Nicotinamide (NAM) has been shown to inhibit the proliferation of various cancer cells. In pancreatic cancer, NAM was found to inhibit cell proliferation in a dose-dependent manner, induce apoptosis, and cause cell cycle arrest in the G2/M phase. nih.gov These effects are partly attributed to its ability to inhibit SIRT1 and downregulate the K-Ras/Akt signaling pathway. nih.gov Similarly, studies on breast cancer cell lines, including hormone-positive (MC-7) and triple-negative breast cancer (TNBC) cells, have demonstrated that NAM can suppress cell proliferation. mdpi.com The mechanism in these cases also involves the inhibition of SIRT1 and PARP1, leading to suppressed cell cycle progression and DNA replication. mdpi.com
Further research has shown that NAM can suppress tumor proliferation in other cancers, such as urinary bladder cancer and cervical cancer (HeLa cell line). mdpi.com In hepatocellular carcinoma, NAM was reported to suppress proliferation primarily by stimulating the p53/p21 pathway. mdpi.com
| Cancer Type | Cell Line(s) | Observed Effects | Associated Pathway/Mechanism | Reference |
|---|---|---|---|---|
| Pancreatic Cancer | Not specified | Inhibited proliferation, induced apoptosis, G2/M cell cycle arrest | SIRT1 inhibition, K-Ras/Akt downregulation | nih.gov |
| Breast Cancer (Hormone-positive) | MC-7 | Suppressed proliferation, enhanced apoptosis | SIRT1 inactivation | mdpi.com |
| Breast Cancer (Triple-negative) | TNBC cell lines | Suppressed cell cycle progression and DNA replication | SIRT1 and PARP1 inhibition | mdpi.com |
| Hepatocellular Carcinoma | Not specified | Suppressed proliferation, enhanced apoptosis | p53/p21 pathway stimulation | mdpi.com |
| Urinary Bladder Cancer | Not specified | Suppressed tumor proliferation and growth | Modulation of Myc expression | mdpi.com |
| Cervical Cancer | HeLa | Suppressed proliferation, enhanced oxidative stress and apoptosis | Not specified | mdpi.com |
Nicotinamide plays a dual role in the modulation of DNA damage repair. Its primary function is as a precursor for NAD+, a substrate essential for the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 detects DNA strand breaks and uses NAD+ to synthesize ADP-ribose polymers, a process critical for recruiting DNA repair complexes. nih.govmdpi.com By replenishing the NAD+ pool, nicotinamide can prevent the depletion of cellular energy (ATP) that occurs during extensive DNA damage, thereby enhancing the capacity for DNA repair. mdpi.complos.org Studies have shown that nicotinamide enhances the repair of DNA damage induced by agents like UV radiation and N-methyl-N′-nitro-N-nitrosoguanidine (MNNG). nih.govplos.org
Conversely, at higher concentrations, nicotinamide can act as a PARP inhibitor. nih.gov By inhibiting PARP activity, nicotinamide can sensitize cancer cells to DNA-damaging agents like cisplatin (B142131) and radiation. nih.gov This effect has been observed in breast cancer cells, regardless of their BRCA1 status, suggesting a broader application as a chemo- and radiosensitizing agent. nih.gov This concentration-dependent modulation indicates that nicotinamide can either bolster DNA repair in normal cells or hinder it in cancer cells to enhance therapeutic efficacy. nih.gov
Researchers have synthesized and investigated numerous nicotinamide and nicotinic acid derivatives for their potential as anti-cancer agents. nih.gov These derivatives often target specific pathways involved in tumor growth and angiogenesis, such as the vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.gov
One study detailed the synthesis of a series of nicotinamide derivatives designed as VEGFR-2 inhibitors. mdpi.com Among these, a compound designated as '8' showed potent anti-proliferative activity against human colon cancer (HCT-116) and liver cancer (HepG2) cell lines, with IC50 values of 5.4 µM and 7.1 µM, respectively. mdpi.com This compound was also a potent VEGFR-2 inhibitor (IC50 = 77.02 nM) and induced apoptosis in cancer cells. mdpi.com
Another study focused on nicotinic acid derivatives, with one compound, '5c', exhibiting high cytotoxic potential against HCT-15 (colon) and PC-3 (prostate) cancer cell lines, even surpassing the efficacy of the standard drug doxorubicin (B1662922) in these cases. nih.gov Compound 5c also demonstrated potent and selective inhibition of VEGFR-2 (IC50 = 0.068 µM) and induced a significant increase in apoptosis-related caspase-3 levels. nih.gov Furthermore, a novel derivative combining nicotinic acid and alpha-linolenic acid (Nic-ALA) showed cytotoxic and apoptotic effects on the A375 melanoma cell line, influencing the WNT signaling pathway.
| Derivative Compound | Cancer Cell Line(s) | Target/Mechanism | Reported IC50 Value | Reference |
|---|---|---|---|---|
| Compound 8 (Nicotinamide derivative) | HCT-116 (Colon), HepG2 (Liver) | VEGFR-2 Inhibition | 5.4 µM (HCT-116), 7.1 µM (HepG2), 77.02 nM (VEGFR-2) | mdpi.com |
| Compound 5c (Nicotinic acid derivative) | HCT-15 (Colon), PC-3 (Prostate) | VEGFR-2 Inhibition | 0.068 µM (VEGFR-2) | nih.gov |
| Compound N4 (Nicotinamide derivative) | MCF-7 (Breast) | Cytotoxic Effect | 12.1 µM | |
| Nic-ALA (Nicotinic acid-alpha linolenic acid derivative) | A375 (Melanoma) | Apoptosis, WNT Pathway | 144.2 µM (48h) |
Recent research has identified a unique nicotinamide derivative, 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR), as a potential oncometabolite—a metabolite that can drive cancer development. nih.govresearchgate.net The formation of 4PYR is reportedly accelerated in cancer, and it may contribute to cancer progression and metastasis, possibly by impairing endothelial homeostasis. nih.govresearchgate.net
Elevated blood concentrations of 4PYR have been observed in patients with various cancers, including non-small cell lung cancer and renal cell carcinoma. mdpi.comresearchgate.net In clear cell renal cell carcinoma, higher levels of 4PYR have been correlated with increased tumor aggressiveness, mortality, and metastasis. researchgate.net This derivative can be further metabolized into analogs of ATP and NAD+, such as 4PYRAD, potentially interfering with cellular energetics and signaling. mdpi.comresearchgate.net Research in murine breast cancer models suggests that 4PYR accumulation can interfere with the efficacy of anticancer therapies like cyclophosphamide (B585) and induce a pro-inflammatory state in the vasculature. mdpi.comresearchgate.net
Anti-Cancer Properties of Nicotinimidamide Derivatives
Musculoskeletal System Research
While direct evidence linking nicotinimidamide hydrochloride to muscle preservation is limited, research on related NAD+ precursors, such as nicotinamide riboside (NR), provides relevant insights. A study involving aged men showed that oral supplementation with NR effectively augmented the NAD+ metabolome within skeletal muscle. nih.gov The study also noted that NR supplementation depressed the levels of circulating inflammatory cytokines. nih.gov Since pro-inflammatory cytokines are known to be linked to skeletal muscle wasting, the anti-inflammatory properties of NAD+ precursors like NR suggest a potential mechanism for muscle preservation. nih.govarchivesofmedicalscience.com
However, in the same study, NR supplementation did not alter muscle mitochondrial bioenergetics or prevent the loss of muscle mass and strength during a period of inactivity. nih.govfrontiersin.org The relationship between NAD+ metabolism and muscle health is complex. While maintaining NAD+ levels is crucial for cellular energy and function, other factors like protein synthesis, oxidative stress, and apoptosis are also heavily involved in muscle wasting. nih.gov Further research is needed to clarify the specific role and efficacy of nicotinamide and its derivatives as a direct anti-wasting intervention.
Anti-Inflammatory Research
Nicotinamide has demonstrated significant anti-inflammatory properties in various research models. tandfonline.com Its ability to modulate inflammatory pathways has made it a subject of interest for potential therapeutic applications in inflammatory conditions. mdpi.comaginganddisease.org
Nicotinamide has been shown to be a potent inhibitor of pro-inflammatory cytokines. mdpi.comaginganddisease.org In in-vitro studies using human whole blood stimulated with endotoxin, nicotinamide dose-dependently inhibited the production of several key inflammatory mediators. mdpi.comaginganddisease.org
Research has demonstrated that nicotinamide can significantly reduce the levels of the following pro-inflammatory cytokines:
Tumor Necrosis Factor-alpha (TNF-α) nih.govmdpi.com
Interleukin-1 beta (IL-1β) mdpi.comaginganddisease.org
Interleukin-6 (IL-6) mdpi.comaginganddisease.orgnih.gov
Interleukin-8 (IL-8) mdpi.comaginganddisease.orgnih.gov
At a concentration of 40 mmol/L, the response of IL-1β, IL-6, and TNF-α was reduced by over 95%, while IL-8 levels were reduced by 85%. mdpi.comaginganddisease.org This inhibitory effect on multiple cytokines highlights its broad immunomodulatory potential. mdpi.comaginganddisease.org
Furthermore, studies on human placental tissue have shown that nicotinamide treatment can lead to a significant reduction in the release and gene expression of TNF-α, IL-6, and IL-8, even in the presence of an inflammatory stimulus like lipopolysaccharide (LPS). nih.gov
In addition to cytokines, nicotinamide also impacts the production of prostaglandins (B1171923), another important class of inflammatory mediators. nih.gov Research has shown that nicotinamide treatment can decrease the release of prostaglandins PGE2 and PGF2α, as well as the expression of cyclooxygenase-2 (COX-2) mRNA. nih.gov This suggests that nicotinamide's anti-inflammatory effects extend to the arachidonic acid cascade.
The table below summarizes the effect of nicotinamide on various inflammatory mediators based on research findings.
| Inflammatory Mediator | Effect of Nicotinamide | Research Context | Citation |
| TNF-α | Reduction | Endotoxin-stimulated human whole blood; Human placenta | mdpi.comaginganddisease.orgnih.gov |
| IL-1β | Reduction | Endotoxin-stimulated human whole blood | mdpi.comaginganddisease.org |
| IL-6 | Reduction | Endotoxin-stimulated human whole blood; Human placenta | mdpi.comaginganddisease.orgnih.gov |
| IL-8 | Reduction | Endotoxin-stimulated human whole blood; Human placenta | mdpi.comaginganddisease.orgnih.gov |
| PGE2 | Reduction | Human placenta | nih.gov |
| PGF2α | Reduction | Human placenta | nih.gov |
| COX-2 mRNA | Reduction | Human placenta | nih.gov |
Antifungal Research
Nicotinamide has been investigated for its antifungal properties, showing activity against various fungal pathogens, including Candida albicans. nih.gov Its mechanisms of action are multifaceted, involving the disruption of essential cellular processes.
The fungal cell wall is a critical structure for viability and a key target for antifungal agents. iosrjournals.orgnih.govmdpi.com Research suggests that nicotinamide can interfere with the integrity of the fungal cell wall. mdpi.com In Candida albicans, nicotinamide treatment has been observed to increase the exposure of β-glucans within the cell wall and enhance chitin (B13524) content, while decreasing mannan (B1593421) levels. mdpi.com These changes indicate a remodeling of the cell wall structure that can compromise its protective function. mdpi.com
Furthermore, studies on nicotinamide derivatives have identified compounds with potent antifungal activity linked to cell wall disruption. mdpi.comnih.gov One such derivative, compound 16g , demonstrated the ability to damage the cell wall of C. albicans, leading to a loss of its protective effect. mdpi.com This disruption is a key aspect of its fungicidal, anti-hyphal, and anti-biofilm activities. mdpi.comnih.gov The mechanism appears to be fungal-specific, making it a promising area for the development of new antifungal therapies. mdpi.comnih.gov
Anti-Aging Research (via NAD+ pathway)
Nicotinamide is a crucial precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme central to cellular metabolism and energy production. nih.govnih.gov The age-related decline in NAD+ levels is linked to various aspects of cellular aging, and strategies to boost NAD+ are a key focus of anti-aging research. nih.govahajournals.org
Cellular senescence is a state of irreversible growth arrest that contributes to aging and age-related diseases. nih.gov Nicotinamide and its precursor, nicotinamide mononucleotide (NMN), have been shown to influence cellular senescence through the NAD+ pathway. tandfonline.comaginganddisease.orgmdpi.com
By increasing intracellular NAD+ levels, nicotinamide can activate NAD+-dependent enzymes called sirtuins, such as SIRT1 and SIRT3. ahajournals.orgnih.gov Sirtuins play a vital role in delaying cellular senescence by promoting DNA repair, maintaining genome integrity, and improving mitochondrial function. ahajournals.orgnih.gov
Research has demonstrated that NMN supplementation can rescue cellular senescence in mesenchymal stem cells by mediating the NAD+/Sirt3 pathway. mdpi.comresearchgate.net This leads to improved mitochondrial function, characterized by increased ATP content and reduced reactive oxygen species (ROS) levels. mdpi.com Nicotinamide treatment has also been shown to suppress senescence phenotypes in human fibroblasts by reducing ROS levels. nih.gov
However, the role of NAD+ metabolism in senescence is complex. In some contexts, such as certain cancer models, increased NAD+ metabolism has been linked to the promotion of a pro-inflammatory senescence-associated secretory phenotype (SASP). tandfonline.com
The table below outlines the key research findings on the influence of nicotinamide and its precursors on cellular senescence.
| Research Finding | Model System | Key Pathway | Citation |
| Suppression of ROS and senescence phenotypes | Human fibroblasts | Antioxidative effects | nih.gov |
| Rescue of cellular senescence | Mesenchymal stem cells | NAD+/Sirt3 pathway | mdpi.comresearchgate.net |
| Delay of senescence phenotypes | Human cells | Reduction of ROS accumulation | nih.gov |
| Stimulation of pro-inflammatory SASP | Cancer models | HMGA-NAMPT-NAD+ signaling | tandfonline.com |
Impact on Cholinergic Signaling
Nicotinamide has been found to influence the cholinergic system, which is crucial for cognitive function and is implicated in neurodegenerative diseases. nih.gov The neurotransmitter acetylcholine (B1216132) is a key component of this system. wikipedia.org
Research in animal models has shown that high doses of nicotinamide can increase the concentration of choline (B1196258), a precursor to acetylcholine, in both the intracellular and extracellular spaces of the brain. nih.govnih.gov In the hippocampus, this increase in choline was associated with an enhanced release of acetylcholine under stimulated conditions. nih.gov It is thought that nicotinamide, after being metabolized to N-methylnicotinamide, may block the clearance of choline from the brain. nih.gov
More recently, nicotinamide has been identified as an uncompetitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. nih.gov By inhibiting AChE, nicotinamide can increase the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. nih.gov This mechanism is believed to contribute to its neuroprotective effects by improving anti-inflammatory cholinergic signaling. nih.gov
Metabolic Pathways and Enzyme Interactions of Nicotinimidamide
Role in NAD+ Biosynthesis Pathways
NAD+ can be synthesized through two principal types of pathways: the de novo pathway, which builds the molecule from the amino acid tryptophan, and the salvage pathways, which recycle pre-existing components like nicotinamide (B372718). wikipedia.org
The de novo synthesis of NAD+ begins with dietary tryptophan and proceeds through a series of enzymatic steps known as the kynurenine (B1673888) pathway to ultimately form NAD+. nih.govwikipathways.org This process is predominantly active in the liver and kidneys. wikipedia.orgnih.govstanford.edu
More central to the metabolism of nicotinamide and its derivatives is the salvage pathway, which is the main source of NAD+ in most mammalian tissues. wikipedia.orgresearchgate.net This pathway recycles nicotinamide—a byproduct of NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs)—back into NAD+. wikipathways.org The integration of these pathways ensures that cells can maintain their NAD+ pools under various metabolic conditions. While the de novo pathway provides a foundational supply, the salvage pathways allow for the efficient reuse of nicotinamide, which is critical for cellular energy and signaling. nih.gov
The primary salvage pathway begins with the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key NAD+ intermediate. nih.gov Other salvage routes include the Preiss-Handler pathway, which utilizes nicotinic acid, and a pathway that uses nicotinamide riboside (NR). nih.govresearchgate.net
Several key enzymes regulate the flow of nicotinamide and its derivatives through the NAD+ biosynthesis pathways. The rate-limiting enzyme in the main salvage pathway is nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the conversion of nicotinamide to NMN. nih.govresearchgate.net
Another significant enzyme is Bone Marrow Stromal Cell Antigen 1 (BST1), also known as CD157. wikipedia.org BST1 is a homolog of CD38 and functions as an ADP-ribosyl cyclase, playing a role in NAD+ metabolism. wikipedia.org Research has revealed that BST1 possesses a dual function in the metabolism of NAD+ precursors. nih.govresearchgate.net It can act as a glycohydrolase, breaking down nicotinamide riboside (NR) into nicotinamide (NAM). nih.gova-z.lu This released NAM can then be used in the salvage pathway or be converted by gut microbiota into nicotinic acid for use in the Preiss-Handler pathway. nih.govresearchgate.netresearchgate.net
Furthermore, BST1 exhibits a base-exchange activity, capable of interconverting NR and nicotinic acid riboside (NAR), thereby connecting the different branches of the NAD+ salvage pathways. nih.govresearchgate.neta-z.lu This dual capability highlights BST1 as a critical regulator in the metabolism of nicotinamide-related NAD+ precursors.
Table 1: Key Enzymes in NAD+ Biosynthesis from Nicotinamide and Related Precursors
| Enzyme | Pathway | Function | Citations |
|---|---|---|---|
| Nicotinamide Phosphoribosyltransferase (NAMPT) | Salvage Pathway | Converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN); rate-limiting step. | nih.govresearchgate.net |
| Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) | Salvage & De Novo Pathways | Converts NMN to NAD+. Also converts nicotinic acid mononucleotide (NaMN) to nicotinic acid adenine (B156593) dinucleotide (NaAD). | wikipathways.orgnih.gov |
| Nicotinamide Riboside Kinases (NMRKs) | Salvage Pathway | Phosphorylates nicotinamide riboside (NR) to form NMN. | nih.gov |
| Bone Marrow Stromal Cell Antigen 1 (BST1/CD157) | Salvage Pathway Regulation | Hydrolyzes NR to NAM; performs base-exchange between NR and NAR. | nih.govresearchgate.neta-z.lu |
De Novo Pathway and Salvage Pathway Integration
Drug-Drug Interactions Research
Because nicotinimidamide hydrochloride is structurally related to nicotinamide, a core component of the essential coenzyme NAD+, its potential to interact with drug-metabolizing enzymes is an important area of research.
Research into nicotinamide and nicotinic acid has shown that these pyridine-containing molecules can inhibit human Cytochrome P450 (CYP) enzymes, particularly at the high concentrations required for therapeutic effects. nih.gov CYP enzymes are a major family of proteins responsible for the metabolism of a vast number of drugs, and their inhibition can lead to clinically significant drug-drug interactions. researchgate.net
In vitro studies have demonstrated that nicotinamide can inhibit several key CYP isoforms. nih.gov The mechanism of this inhibition is believed to involve the coordination of the pyridine (B92270) nitrogen atom with the heme iron at the active site of the P450 enzyme. nih.govresearchgate.net This interaction blocks the enzyme from metabolizing other drugs that are its substrates.
Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Nicotinamide
| CYP Isoform | Inhibition Constant (Ki) | Citation |
|---|---|---|
| CYP2D6 | 19 ± 4 mM | nih.gov |
| CYP3A4 | 13 ± 3 mM | nih.gov |
This inhibitory potential means that high concentrations of nicotinamide could alter the metabolism of co-administered drugs that are substrates for CYP2D6, CYP3A4, or CYP2E1, potentially increasing their plasma levels and risk of toxicity.
Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are Phase II metabolizing enzymes that play a critical role in the detoxification and excretion of numerous drugs and endogenous compounds by conjugating them with glucuronic acid. researchgate.net The potential for drug-drug interactions involving UGT enzymes is a significant consideration in pharmacology. researchgate.netnih.gov
Direct research on the interaction between nicotinamide and UGT enzymes is less extensive than for CYP enzymes. However, studies on related compounds provide some insight. For example, certain kinase inhibitors that are structurally similar to nicotinamide, such as the niacinamide analog pazopanib, have been shown to inhibit UGT enzymes, particularly UGT1A1. nih.gov Such inhibition can have clinical consequences, including hyperbilirubinemia. nih.gov
While a direct, potent inhibitory effect of nicotinamide on UGTs has not been broadly established, its presence in multivitamin formulations has been associated with altered pharmacokinetics of some drugs, although the mechanism may not be direct UGT inhibition. nih.gov Given that UGT enzymes are crucial for the clearance of many medications, and that inhibition of these enzymes is a predictor of drug-induced liver injury, understanding any potential interaction with nicotinamide derivatives is an area of ongoing interest. nih.gov
Advanced Research Methodologies and Analytical Techniques
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are indispensable for the verification and purity assessment of nicotinimidamide hydrochloride. These methods provide detailed information about the molecule's structure, mass, and its behavior in separation systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules, including nicotinimidamide hydrochloride. While comprehensive spectral data for nicotinimidamide hydrochloride itself is not extensively published in public literature, its use in synthesis is well-documented, with NMR serving as a critical tool for verifying the structure of resulting products. uni-regensburg.dersc.orgnih.govrsc.org For instance, in syntheses where nicotinimidamide hydrochloride is used as a reactant, both ¹H NMR and ¹³C NMR are employed to confirm the successful incorporation of the nicotinimidamide moiety into the final target molecule. nih.govrsc.org The characteristic signals of the pyridine (B92270) ring protons and carbons in the resulting products provide definitive evidence of the reaction's success. nih.govrsc.org For example, in the synthesis of phenylthiazole derivatives, the spectral data of the final compounds confirm the structure derived from the nicotinimidamide hydrochloride precursor. nih.gov Commercial suppliers often confirm the structure and purity of nicotinimidamide hydrochloride using NMR, though the specific spectral data may remain proprietary. moldb.comambeed.comambeed.com
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition and molecular weight of a compound. For derivatives synthesized using nicotinimidamide hydrochloride, HRMS is a key analytical method for confirming their identity. uni-regensburg.de The technique provides a highly accurate mass measurement, which can be used to calculate the precise elemental formula. For example, the HRMS data for a phenylthiazole derivative containing the nicotinimidamide group showed an m/z of 428.1790, corresponding to the calculated value of 428.1783 for the molecular formula C24H24N6S, thereby confirming its structure. nih.gov Similarly, HRMS has been used to verify the composition of various imidazole (B134444) derivatives synthesized from nicotinimidamide hydrochloride. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) is a standard and essential technique for determining the purity of nicotinimidamide hydrochloride. Commercial sources typically report the purity of this compound as being greater than 95% or 98%, as determined by HPLC. moldb.comsigmaaldrich.comchemicalbook.com The analysis is often conducted using reversed-phase chromatography, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. researchgate.netsigmaaldrich.com For the analysis of the related compound, nicotinamide (B372718), and its metabolites, a mobile phase consisting of a buffer and an organic solvent like methanol (B129727) is commonly used. researchgate.net Due to the high hydrophilicity of nicotinamide-related compounds, specialized columns such as those with pentabromobenzyl (PBr) groups have also been shown to provide effective separation under reversed-phase conditions. nih.gov
In conjunction with HPLC, Ultraviolet (UV) detection is the most common method for quantifying nicotinimidamide hydrochloride. The detection wavelength is selected based on the compound's maximum UV absorbance (λmax). For the structurally similar compound nicotinamide, the λmax is consistently reported to be around 262 nm in solvents like ethanol. nih.govjapsonline.com Other studies have utilized wavelengths such as 260 nm for related metabolites or employed derivative spectroscopy at wavelengths like 245 nm, 253 nm, and 269 nm for quantification in complex mixtures. nih.govnih.govresearchgate.net These values provide a strong indication of the appropriate UV detection range for the analysis of nicotinimidamide hydrochloride.
| Technique | Application | Key Findings & Conditions | Reference Index |
|---|---|---|---|
| NMR Spectroscopy | Structural Confirmation | Used to confirm the structure of products synthesized from nicotinimidamide hydrochloride. Data for the compound itself is not widely published but used by suppliers for quality control. | uni-regensburg.denih.govmoldb.comambeed.com |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Confirms the elemental composition of derivatives by providing highly accurate mass-to-charge ratio (m/z) values. | uni-regensburg.denih.govsemanticscholar.org |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Standard method for purity, typically >98%. Commonly uses C18 reversed-phase columns. | moldb.comsigmaaldrich.comchemicalbook.com |
| UV Detection | Quantification (in HPLC) | Detection wavelength is based on UV absorbance. The related compound, nicotinamide, has a λmax of ~262 nm. Other reported wavelengths include 260 nm and 269 nm. | nih.govnih.govjapsonline.comresearchgate.net |
High-Performance Liquid Chromatography (HPLC)
In Vitro Biological Assays
In vitro assays are critical for determining the biological effects of a compound at the cellular level. These tests measure various cellular processes, including growth, viability, and metabolic activity, following exposure to the compound.
Cell proliferation and viability assays are used to assess the effects of a compound on cell growth and survival. These assays typically involve exposing cultured cells to the compound and measuring a parameter indicative of cell number or metabolic health, such as the reduction of a tetrazolium salt (e.g., MTS, MTT, XTT) or ATP content. nih.govpromega.ca
Studies have shown that nicotinamide can have a dose-dependent inhibitory effect on cell proliferation. In various cancer cell lines, including human melanoma (A375, SK-MEL-28) and mouse melanoma (B16-F10), nicotinamide reduced cell numbers in a dose-dependent manner, with strong inhibition observed at concentrations of 20 mM. medchemexpress.com Similarly, in rat insulinoma cells (RINm5F), a four-day culture with nicotinamide resulted in a dose-dependent inhibition of the cellular proliferation rate, accompanied by a modest decrease in cell viability. nih.gov Research on human embryonic stem cells (hESCs) also indicated that high concentrations of nicotinamide could decrease the cell growth rate. nih.gov These studies highlight the anti-proliferative potential of the related compound, nicotinamide, in various cell models.
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference Index |
|---|---|---|---|---|
| A375, SK-MEL-28 (Human Melanoma) | Cell Counting | 0 - 50 mM | Dose-dependent reduction in cell number. Strong inhibition at 20 mM. | medchemexpress.com |
| RINm5F (Rat Insulinoma) | Cell Counting / Viability | Not specified | Dose-dependent inhibition of proliferation rate and a modest decrease in viability. | nih.gov |
| hESCs (Human Embryonic Stem Cells) | Cell Growth Rate | High concentrations (e.g., 10mM) | Decreased cell growth rate. | medchemexpress.comnih.gov |
Enzymatic Activity Assays (e.g., SIRT2, Cholinesterases)
Enzymatic activity assays are fundamental in determining the interaction of a compound with specific enzymes. For nicotinamide and its derivatives, these assays have been crucial in identifying their roles as enzyme inhibitors.
SIRT2 Assays: Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, is a significant target. The inhibitory effect of compounds on SIRT2 can be measured using various assay formats. A common method is the fluorogenic assay, which utilizes a synthetic substrate containing an acetylated lysine (B10760008) side chain. nih.gov When incubated with the SIRT2 enzyme, the substrate is deacetylated. A developer solution is then added, which reacts with the deacetylated substrate to produce a fluorescent signal. nih.gov The intensity of this fluorescence is inversely proportional to the inhibitory activity of the test compound. Nicotinamide is frequently used as a known SIRT1/SIRT2 inhibitor in these assays for comparison and validation. nih.govbiopioneer.com.tw For instance, in one study, Nicotinamide Hydrochloride was shown to inhibit purified SIRT2 enzymatic activity in vitro with a half-maximal effective concentration (EC50) of 2 μM. biopioneer.com.tw These assays can be adapted for high-throughput screening to identify novel sirtuin modulators. tandfonline.comnih.gov
Cholinesterase Assays: The inhibitory potential of nicotinamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been explored using colorimetric methods, such as the Ellman's method. mdpi.com This assay measures the activity of cholinesterases by monitoring the formation of thiocholine (B1204863) when the enzyme hydrolyzes a substrate like acetylthiocholine. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, the absorbance of which is measured spectrophotometrically at 412 nm. ajol.info A series of nicotinamide-based derivatives demonstrated reversible inhibition of both AChE and BChE in the micromolar range, with a general preference for AChE. mdpi.com Another approach involves measuring the consumption of nicotinamide adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), where the decrease in absorbance of light by NADH/NADPH corresponds to cholinesterase activity. google.comgoogle.com
Table 1: Enzymatic Assay Findings for Nicotinamide and Derivatives
| Compound/Derivative | Target Enzyme | Assay Method | Key Finding | Reference(s) |
| Nicotinamide Hydrochloride | SIRT2 | Fluorogenic Assay | Inhibited SIRT2 activity with an EC50 of 2 μM. | biopioneer.com.tw |
| Nicotinamide | SIRT1 / SIRT2 | Fluorogenic Assay | Used as a standard inhibitor for assay validation. | nih.gov |
| Nicotinamide Derivatives | AChE / BChE | Ellman's Method | Reversible inhibition in the micromolar range, with higher selectivity for AChE. | mdpi.com |
| 1-(4′-phenylphenacyl)-3-carbamoylpyridinium bromide | AChE / BChE | Ellman's Method | Most potent inhibitor with Ki of 4 μM for AChE and 8 μM for BChE. | mdpi.com |
DNA Cleavage Assays
DNA cleavage assays are used to determine if a chemical compound can induce the breaking of phosphodiester bonds in DNA, either directly or by affecting enzymes like topoisomerases. oup.comnih.gov These assays typically involve incubating the compound with a DNA substrate, often a supercoiled plasmid like pBR322. ajol.infoumbc.edu
The process generally follows these steps:
Incubation: The test compound is incubated with a supercoiled plasmid DNA in a suitable buffer. ajol.info If the compound's effect on a topoisomerase is being studied, the purified enzyme is included in the reaction mixture. nih.gov
Reaction Termination: The reaction is stopped, often by adding a detergent like sodium dodecyl sulfate (B86663) (SDS), which also helps to dissociate proteins from the DNA. umbc.edu
Analysis by Gel Electrophoresis: The reaction products are analyzed using agarose (B213101) gel electrophoresis. rsc.org The different forms of plasmid DNA—supercoiled (Form I), nicked or single-strand cleaved (Form II), and linear or double-strand cleaved (Form III)—migrate through the gel at different rates. rsc.org
Visualization: The DNA bands are visualized, typically by staining with ethidium (B1194527) bromide and viewing under UV light. rsc.org An increase in the amount of Form II or Form III DNA compared to a control without the compound indicates DNA cleavage activity. umbc.edu
While no specific studies demonstrating the use of Nicotinimidamide hydrochloride in a DNA cleavage assay were identified, this methodology would be the standard approach to investigate such potential activity.
Intracellular Signaling Pathway Analysis (e.g., Immunoblotting)
To understand how a compound affects cellular functions, researchers analyze its impact on intracellular signaling pathways. Immunoblotting, or Western blotting, is a key technique for this purpose, allowing for the detection and quantification of specific proteins. nih.gov This method is used to assess how a compound alters the expression levels of key signaling molecules, such as kinases, transcription factors, and apoptosis-related proteins. nih.govbentireslab.org
For example, in studies involving nicotinamide, immunoblotting has been used to determine its effect on proteins involved in hepatitis B virus (HBV) replication. Research has shown that nicotinamide treatment can decrease the expression of transcription factors like AP-1, C/EBPα, and PPARα, which in turn inhibits HBV promoter activity. nih.govresearchgate.net Similarly, in breast cancer research, the depletion of the enzyme Nicotinamide N-methyltransferase (NNMT) was studied. embopress.orgnih.govnih.gov Western blotting would be employed in such a study to confirm the reduced expression of NNMT and to analyze the downstream effects on other proteins within associated signaling cascades. bentireslab.org The technique allows for the analysis of protein phosphorylation states, providing insight into the activation or deactivation of specific pathways. bentireslab.org
Antioxidant and Oxidative Stress Assays
Assays to measure antioxidant capacity and oxidative stress are critical for evaluating a compound's ability to mitigate cellular damage from reactive oxygen species (ROS). These can be broadly categorized into methods that measure the scavenging of free radicals and those that assess the extent of oxidative damage to biomolecules. nih.govmdpi.com
Common assays include:
ROS Detection: Cellular ROS levels can be measured using fluorescent probes that become activated in the presence of ROS. Nicotinamide treatment has been shown to substantially decrease ROS levels in various cell models. mdpi.com
Lipid Peroxidation Assays: Oxidative stress can damage lipids in cell membranes, a process called lipid peroxidation. Malondialdehyde (MDA) is a common byproduct of this damage and can be quantified as a marker. semanticscholar.org
Oxidative Damage Markers: Long-term oxidative stress can lead to the accumulation of cellular waste products like lipofuscin. Assays measuring the levels of such markers can indicate the protective effect of a compound. Studies have shown that nicotinamide treatment can reduce lipofuscin levels in senescent cells. mdpi.com
These assays have collectively demonstrated that nicotinamide can act as a potent antioxidant, protecting against both protein oxidation and lipid peroxidation. nih.gov
Table 2: Oxidative Stress and Antioxidant Assay Findings for Nicotinamide
| Assay Type | Model System | Key Finding | Reference(s) |
| ROS Detection | MCF-7 cells, human fibroblasts | Nicotinamide treatment substantially decreased ROS levels. | mdpi.com |
| Lipid Peroxidation | Rat brain mitochondria | Nicotinamide protected against lipid peroxidation induced by ROS. | nih.gov |
| Protein Oxidation | Rat brain mitochondria | Nicotinamide showed significant inhibition of protein oxidation. | nih.gov |
| Lipofuscin Level | Senescent human fibroblasts | Nicotinamide treatment reduced lipofuscin levels by approximately 22%. | mdpi.com |
In Vivo Model Systems
In vivo studies are essential to understand the physiological effects of a compound in a whole, living organism. Animal models that mimic human diseases are particularly valuable.
Animal Models for Disease Research (e.g., HBV-transgenic mice, breast cancer models)
HBV-Transgenic Mice: To study the effects of compounds on Hepatitis B Virus (HBV), researchers use transgenic mice that carry and express HBV genes. embopress.orgresearchgate.net These models are crucial because HBV does not naturally infect mice. researchgate.net In studies using these models, Nicotinamide Hydrochloride was administered via vein injection. biopioneer.com.twmedchemexpress.com The results demonstrated that the compound could suppress HBV replication, as evidenced by reduced levels of serum HBV DNA, hepatitis B surface antigen (HBsAg), and hepatitis B e antigen (HBeAg). nih.govresearchgate.netfrontiersin.org
Breast Cancer Models: Mouse models are extensively used in breast cancer research to study tumor growth and metastasis. nih.govbmj.com For example, syngeneic mouse models, where cancer cells from the same genetic background are implanted into immunocompetent mice, are common. bmj.com Research into the role of Nicotinamide N-methyltransferase (NNMT) in breast cancer used preclinical mouse models to show that ablating NNMT dramatically suppresses the formation of metastases. bentireslab.orgembopress.orgnih.gov These in vivo studies are critical for validating in vitro findings and assessing the potential of a therapeutic strategy in a complex biological system.
Computational and In Silico Studies
Computational, or in silico, methods are powerful tools used in the early stages of drug discovery and for understanding molecular interactions. bmj.com These techniques, including molecular docking and molecular dynamics (MD) simulations, predict how a compound (ligand) might bind to a protein target. tandfonline.commdpi.com
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.com The output is often a docking score and binding energy, which estimate the binding affinity. tandfonline.com Docking studies have been used to explore the interaction of nicotinamide derivatives with various targets, including VEGFR-2, a key protein in angiogenesis, and cholinesterases. mdpi.commdpi.com For example, docking was used to explain the structure-activity relationships of new nicotinamide-based EP4 antagonists for oncology research. tcgls.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the physical movement of atoms and molecules over time. oup.comoup.com These simulations can establish the stability of a ligand-protein complex predicted by docking and reveal how the interaction changes over time. mdpi.com In one study, MD simulations over 100 nanoseconds helped establish the stable binding of a nicotinamide derivative within the active site of VEGFR-2. mdpi.com These computational approaches help to prioritize compounds for synthesis and in vitro testing, saving time and resources. nih.gov
Table 3: Examples of In Silico Studies on Nicotinamide and Derivatives
| Compound/Derivative | Target Protein | Computational Method | Purpose/Finding | Reference(s) |
| Nicotinamide Derivative | VEGFR-2 | Molecular Docking, MD Simulation, MM-GBSA | Predicted and confirmed stable binding to the VEGFR-2 active site. | mdpi.com |
| Nicotinamide Derivatives | Acetylcholinesterase (AChE) | Molecular Docking | Revealed key interactions with active site residues (Tyr337, Tyr124). | mdpi.com |
| Nicotinamide Analogs | Nicotinamidase (PncA) | Molecular Docking, MD Simulation, MM-PBSA | Identified analogs with favorable and stable binding as potential inhibitors. | nih.gov |
| Nicotinamide Derivative | EP4 Receptor | Molecular Docking | Explained structure-activity relationships and experimental potency results. | tcgls.com |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is instrumental in understanding the interaction between a ligand, such as nicotinamide, and a protein's binding site.
Recent research has utilized molecular docking to explore the biological activity of nicotinamide and its derivatives. tandfonline.com Studies have focused on docking these compounds against various protein targets to predict their binding affinity and interaction patterns. For instance, nicotinamide derivatives have been docked against microbial enzymes like enoyl reductase from E. coli to evaluate their potential as antimicrobial agents. asianpubs.orgasianpubs.orgmdpi.com The results of these simulations often reveal favorable binding propensities, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. tandfonline.comasianpubs.org
In one study, the docking of newly synthesized dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide was performed against the active sites of enoyl reductase from E. coli and cytochrome P450 14-α-sterol demethylase from Candida albicans. mdpi.comresearchgate.net The MolDock scores, which represent the binding affinity, indicated significant inhibitory potential. mdpi.comresearchgate.net Such studies are crucial in the rational design of novel therapeutic agents based on the nicotinamide scaffold.
Table 1: Illustrative Molecular Docking Scores of Nicotinamide Derivatives against Microbial Protein Targets This table presents a summary of docking scores for various nicotinamide derivatives against specific microbial protein targets as reported in the literature. The scores indicate the predicted binding affinity, with more negative values suggesting stronger binding.
| Compound/Derivative | Protein Target | Organism | Docking Score (unit) | Reference |
| N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide | Enoyl reductase | E. coli | -117 to -171 (MolDock Score) | mdpi.comresearchgate.net |
| N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide | Cytochrome P450 14 α-sterol demethylase (Cyp51) | Candida albicans | -107 to -179 (MolDock Score) | mdpi.comresearchgate.net |
| Nicotinamide clubbed aliphatic carbo(x/thio)amides | Enoyl reductase (PDB: 1C14) | E. coli | Favorable binding propensity | asianpubs.orgasianpubs.org |
Physicochemical Property Predictions
The physicochemical properties of a compound are critical determinants of its pharmaceutical suitability. acs.org Computational tools are widely used to predict these properties early in the drug discovery process, allowing researchers to prioritize compounds with desirable characteristics. nih.gov For nicotinamide hydrochloride, these predictions can provide insights into its solubility, stability, and membrane permeability.
In silico methods can predict a range of properties, including:
Melting Point: This property is influenced by intermolecular interactions and molecular symmetry. researchgate.net
Aqueous Solubility: A key factor for bioavailability, predicted based on the molecule's affinity for water versus its own crystal structure.
Partition Coefficient (logP) and Distribution Coefficient (logD): These values indicate the lipophilicity of a compound, which affects its ability to cross biological membranes.
pKa: The acid dissociation constant is crucial for understanding the ionization state of a molecule at different pH values, which impacts its absorption and distribution.
Several studies have focused on the in silico prediction of pharmacokinetic and physicochemical properties of nicotinamide and its analogs. asianpubs.orgnih.gov These predictions help in assessing the "drug-likeness" of new derivatives and identifying potential liabilities. nih.gov For example, the formation of cocrystals of nicotinamide with other active pharmaceutical ingredients is often guided by computational screening methods that predict the likelihood and properties of the resulting solid forms. mdpi.comdntb.gov.ua
Table 2: Predicted Physicochemical and Pharmacokinetic Properties of Nicotinamide Analogs This table showcases a selection of predicted properties for nicotinamide derivatives from in silico studies. These predictions are essential for evaluating the drug development potential of new compounds.
| Property | Predicted Value/Activity | Significance | Reference |
| Kinase Inhibitor Activity | High | Potential for use in oncology and inflammatory diseases | nih.gov |
| GPCR Ligand Activity | Present in nicotinic acid derivatives | Broad therapeutic potential | nih.gov |
| Enzyme Inhibitor Activity | Present in nicotinic acid derivatives | Potential for modulating various metabolic pathways | nih.gov |
| ADMET Properties | Favorable for several derivatives | Indicates good potential for absorption, distribution, metabolism, excretion, and toxicity profiles | asianpubs.org |
Mechanistic Pathway Modeling
Mechanistic pathway modeling aims to understand the complex biological pathways in which a compound is involved. For nicotinamide, this is particularly relevant given its central role in cellular metabolism and signaling as a precursor to NAD+. unil.chnih.gov Computational models can simulate the dynamics of these pathways, predicting how they might be altered by the presence of nicotinamide or its derivatives.
Nicotinamide is known to influence several key cellular processes, making it a prime candidate for mechanistic modeling:
DNA Repair and Genomic Stability: Nicotinamide is an inhibitor of poly(ADP-ribose) polymerases (PARPs), enzymes that are critical for DNA repair. unil.ch Mechanistic models can help elucidate the complex interplay between NAD+ levels, PARP activity, and cellular fate in response to DNA damage. unil.chresearchgate.net
Cellular Metabolism and Energy Production: As a precursor to NAD+ and NADH, nicotinamide is integral to redox reactions in glycolysis and the electron transport chain. nih.gov Modeling these metabolic pathways can reveal how supplementation with nicotinamide might impact cellular energetics. researchgate.net
Signaling Pathways: Nicotinamide has been shown to interact with pathways such as the mechanistic target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK), which are central regulators of cell growth, autophagy, and metabolism. nih.gov Computational models can simulate the flow of information through these signaling cascades to predict the cellular response to nicotinamide under various conditions. nih.govbiorxiv.org
While specific mechanistic models for nicotinamide hydrochloride are not extensively detailed in the literature, the foundational knowledge of nicotinamide's role in these pathways provides a clear basis for future computational studies. nih.govresearchgate.net Such models would be invaluable for predicting the systemic effects of nicotinamide and for designing novel therapeutic strategies targeting these pathways.
Future Research Directions and Translational Perspectives
Elucidating Underexplored Mechanisms of Action for Nicotinimidamide Hydrochloride
While nicotinamide's role as a precursor to the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and as an inhibitor of poly(ADP-ribose) polymerases (PARPs) is well-documented, the specific mechanisms of nicotinimidamide hydrochloride are less understood and represent a critical area for future investigation. wikipedia.orgijdvl.comresearchgate.net The primary distinction lies in the amidine group, which alters the molecule's electronic and binding properties compared to nicotinamide's amide group.
A significant, yet underexplored, mechanism is the interaction of nicotinimidamide with Nicotinamide N-methyltransferase (NNMT). Research has shown that while nicotinamide is the natural substrate for NNMT, nicotinimidamide is a very poor substrate for this enzyme. nih.govmdpi.com The catalytic efficiency for nicotinimidamide is exceptionally low, suggesting that it may function more as an inhibitor of NNMT rather than a substrate. nih.gov This is a pivotal point of divergence from nicotinamide. Inhibition of NNMT, which is overexpressed in various cancers and metabolic diseases, could have profound effects on cellular methylation patterns and the regulation of NAD+ dependent signaling pathways, independent of simply serving as an NAD+ precursor. nih.govmdpi.com Future research should focus on validating and quantifying the inhibitory constant (K_i_) of nicotinimidamide against NNMT and exploring the downstream consequences of this inhibition in cancer and metabolic disease models.
Furthermore, the structural similarity of nicotinimidamide to other biologically active molecules suggests it may interfere with different enzymatic pathways. For instance, derivatives of 2-aminonicotinimidamide (B13108579) have been suggested to inhibit enzymes like glycosylphosphatidylinositol (GPI) synthases. While specific studies on nicotinimidamide hydrochloride are scarce, this presents a plausible and unexplored therapeutic target.
Development of Targeted Therapies based on Nicotinimidamide Scaffolds
The nicotinimidamide scaffold is a "privileged structure" in drug discovery, meaning it can serve as a versatile framework for developing ligands for multiple, distinct biological targets. nih.gov Its ability to form specific hydrogen bonds and participate in various molecular interactions makes it an ideal starting point for creating targeted therapies.
A prominent example is the use of nicotinimidamide hydrochloride in the synthesis of novel fused pyrimidines designed as cyclin-dependent kinase (CDK) inhibitors for cancer therapy. researchgate.net In this approach, nicotinimidamide hydrochloride is reacted with chalcones in a base-mediated condensation to produce benzo[h]quinazoline derivatives. researchgate.net Certain compounds from this synthesis, such as 4-(2-(pyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-4-yl)phenol, have demonstrated potent anticancer activity, validating the utility of the nicotinimidamide scaffold in generating CDK inhibitors. vulcanchem.com
Another promising direction is the development of complement C1s inhibitors. A derivative, 6-(4-Phenylpiperazin-1-yl)nicotinimidamide, has been identified as a potent inhibitor of the C1s protease, a key component of the classical complement pathway involved in inflammation and autoimmune diseases. smolecule.com This compound demonstrated a high inhibitory potency (IC50 of 36 nM) and the ability to cross the blood-brain barrier, highlighting the potential for developing nicotinimidamide-based therapies for neurological and autoimmune conditions. smolecule.com
Future work in this area should leverage scaffold hopping and structure-based design to modify the nicotinimidamide core, aiming to enhance potency, selectivity, and pharmacokinetic properties for targets like kinases, proteases, and other enzymes implicated in human diseases. niper.gov.inbiosolveit.de
Advancements in Synthetic Routes for Complex Derivatives
The utility of nicotinimidamide hydrochloride as a foundational building block is contingent upon efficient and versatile synthetic methodologies to create complex derivatives. Recent research has focused on developing novel, multi-component reactions that use nicotinimidamide hydrochloride to rapidly build molecular complexity.
One advanced approach is the tandem Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)/ring-cleavage/cyclization/oxidation four-component reaction. nih.govresearchgate.netrsc.org This method efficiently synthesizes a series of novel nicotinimidamide derivatives from O-acetyl oximes, terminal ynones, sulfonyl azides, and an amine source, demonstrating the robustness of this strategy for creating diverse chemical libraries. researchgate.net
Nicotinimidamide hydrochloride is also a key reactant in the synthesis of various heterocyclic compounds. It is used to generate pyrimidinone derivatives with potential anti-tubercular activity by reacting it with compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a base. researchgate.net Similarly, it serves as a nucleophile in the creation of complex oxadiazole-based antibiotics. In these syntheses, a methylsulfonyl group on an oxadiazole ring is displaced by nicotinimidamide hydrochloride to form the final active compound. rsc.org
The table below summarizes some of the synthetic applications of nicotinimidamide hydrochloride in creating complex derivatives.
| Resulting Scaffold | Synthetic Method | Reactants | Potential Application | Reference(s) |
| Fused Pyrimidines | Base-mediated condensation | Chalcones, Nicotinimidamide HCl | CDK Inhibition (Anticancer) | researchgate.net |
| Trifluoromethyl Pyrimidinones (B12756618) | Cyclocondensation | Ethyl 4,4,4-trifluoro-3-oxobutanoate, Nicotinimidamide HCl | Anti-tubercular | researchgate.net |
| Oxadiazole Derivatives | Nucleophilic substitution | Methylsulfonyl-oxadiazole intermediate, Nicotinimidamide HCl | Antibacterial, Antifungal | rsc.org |
| Substituted Nicotinimidamides | Tandem four-component reaction | O-acetyl oximes, Terminal ynones, Sulfonyl azides | Cytotoxicity (Anticancer) | researchgate.netrsc.org |
Future research should aim to expand the toolkit of synthetic reactions involving nicotinimidamide hydrochloride, focusing on stereoselective and regioselective methods to access even more complex and drug-like molecules.
Comprehensive Pharmacokinetic and Pharmacodynamic Profiling in Advanced Models
A significant gap in the current understanding of nicotinimidamide hydrochloride is the lack of comprehensive public data on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. While studies are available for its amide cousin, nicotinamide, and for complex derivatives built upon the nicotinimidamide scaffold, the fundamental absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound remains largely uncharacterized. nih.govnih.govnih.gov
Future translational efforts must prioritize a thorough PK/PD evaluation. This would involve studies in advanced preclinical models to generate data that is more predictive of human outcomes. Such models include:
Organ-on-a-chip (OOC) systems: Microfluidic devices containing human cells that mimic the physiology of organs like the liver and intestine can provide early insights into metabolism and permeability. nih.gov
3D Cell Cultures (Organoids): Tumor or healthy tissue organoids can offer more accurate predictions of compound efficacy and metabolism compared to traditional 2D cell cultures.
Humanized Animal Models: Mice with humanized liver enzymes or immune systems can provide more relevant data on metabolism and immune interactions.
The key PK/PD parameters that require rigorous investigation are summarized in the following table.
| Parameter Category | Specific Metrics to Investigate | Rationale |
| Absorption | Bioavailability (Oral, IV), Permeability (e.g., Caco-2 assay), Time to peak concentration (Tmax) | Determines how effectively the compound enters systemic circulation and reaches its target. |
| Distribution | Volume of distribution (Vd), Plasma protein binding, Blood-brain barrier penetration | Indicates where the compound travels in the body and if it can reach targets in the central nervous system. |
| Metabolism | Identification of major metabolites, Cytochrome P450 (CYP) enzyme inhibition/induction profile | Elucidates how the compound is broken down and its potential for drug-drug interactions. The stability of the amidine group is of particular interest. |
| Excretion | Clearance rate, Half-life (t1/2), Major routes of elimination (renal, fecal) | Defines how long the compound remains in the body, influencing dosing frequency. |
| Pharmacodynamics | Target engagement assays, Dose-response relationships in efficacy models, Biomarker analysis | Connects the concentration of the drug to its biological effect at the target site. |
Conducting these studies is essential to establish a foundational dataset that can guide the rational design of more advanced derivatives and inform potential clinical development.
Exploration of Novel Biological Activities and Therapeutic Indications
The unique structure of nicotinimidamide hydrochloride suggests it could possess biological activities beyond those already explored. Its role as a building block for novel antibacterial, antifungal, and anti-tubercular agents is an area of active research.
Recent studies have used the nicotinimidamide scaffold to create new classes of antibiotics. For example, derivatives incorporating a phenylthiazole and an oxadiazole linker have shown activity against multidrug-resistant bacteria, including vancomycin-resistant staphylococcal species. rsc.org Similarly, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives has led to the discovery of potent fungicides against cucumber downy mildew, with one candidate compound proving superior to existing commercial fungicides in field trials. mdpi.com Furthermore, specific trifluoromethyl pyrimidinones derived from nicotinimidamide hydrochloride are being investigated for their activity against Mycobacterium tuberculosis. researchgate.net
Beyond antimicrobial applications, the potential for nicotinimidamide derivatives to modulate the immune system is a compelling frontier. The discovery of a potent C1s complement inhibitor demonstrates that the scaffold can be adapted to target proteins involved in innate immunity and inflammation. smolecule.com This opens the door to exploring its use in a range of inflammatory diseases, from autoimmune disorders to neuroinflammation.
Future screening programs should test nicotinimidamide hydrochloride and libraries of its derivatives against a wide array of biological targets, including but not limited to:
Viral proteases and polymerases.
Parasitic enzymes.
Receptors involved in neurodegenerative diseases.
Enzymes controlling epigenetic modifications.
Such exploratory research, combined with the focused investigations outlined in the preceding sections, will be crucial for translating the chemical potential of nicotinimidamide hydrochloride into future therapeutic breakthroughs.
Q & A
Q. What are the established synthetic routes for Nicotinimidamide hydrochloride, and how can researchers validate purity and structural identity?
- Methodological Answer : Nicotinimidamide hydrochloride (IUPAC: N-(2-hydroxy-3-(piperidin-1-yl)propoxy)nicotinimidamide dihydrochloride) is synthesized via nucleophilic substitution or coupling reactions. Key validation steps include:
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Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ≥99% purity thresholds .
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Structural Confirmation : ¹H/¹³C NMR for functional group analysis (e.g., piperidine protons at δ 1.4–2.7 ppm, hydroxyl proton at δ 4.8 ppm) and mass spectrometry (ESI-MS m/z calculated for C₁₄H₂₂N₄O₂: 278.17; observed [M+H]⁺: 279.18) .
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Crystallography : Single-crystal X-ray diffraction for unambiguous conformation .
Key Characterization Parameters HPLC Retention Time: 8.2 min (C18 column, acetonitrile/water 70:30) Melting Point: 215–218°C (decomposition) Solubility: >50 mg/mL in DMSO, <1 mg/mL in H₂O
Q. How should Nicotinimidamide hydrochloride be stored to ensure stability in preclinical studies?
- Methodological Answer :
Q. What are the primary pharmacological targets of Nicotinimidamide hydrochloride, and how are these evaluated in vitro?
- Methodological Answer : Nicotinimidamide hydrochloride (BGP-15) acts as a PARP inhibitor and modulates mitochondrial function. Standard assays include:
- PARP Activity : Fluorometric assays using NAD⁺ depletion rates in HEK293 cells (IC₅₀ ≈ 50 nM) .
- Cytoprotection : Measure ATP levels in oxidative stress models (e.g., H₂O₂-treated cardiomyocytes) via luminescence .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for Nicotinimidamide hydrochloride across studies?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell type, NAD⁺ concentrations). To address this:
- Standardize Protocols : Use NIH-recommended guidelines for reporting experimental conditions (e.g., cell passage number, incubation time) .
- Control Variables : Include internal controls (e.g., olaparib as a PARP inhibitor reference) and validate via orthogonal methods (e.g., Western blot for PARylation levels) .
Q. What experimental design considerations are critical for in vivo efficacy studies of Nicotinimidamide hydrochloride?
- Methodological Answer :
- Model Selection : Use transgenic mice (e.g., db/db for diabetes) or ischemia-reperfusion injury models .
- Dosing Regimen : Optimize bioavailability via pharmacokinetic profiling (e.g., 10 mg/kg oral dose, Tₘₐₓ = 2 hr) .
- Endpoint Analysis : Measure biomarkers (e.g., plasma IL-6, tissue ATP/ADP ratios) and histopathology .
Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed for Nicotinimidamide hydrochloride in preclinical testing?
- Methodological Answer :
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Excipient Screening : Use viscosity-reducing agents (e.g., L-arginine) or lipid-based carriers (e.g., PEGylated nanoparticles) .
-
Dissolution Testing : Apply USP Apparatus II (paddle method, 50 rpm, 37°C) in simulated gastric fluid .
Formulation Optimization Parameters Particle Size Reduction: Ball milling to <5 µm Surfactant: Poloxamer 407 (0.1% w/v) Bioavailability Enhancement: 2.5-fold increase with nanoemulsions
Q. What analytical methods are recommended for detecting Nicotinimidamide hydrochloride metabolites in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) and monitor transitions m/z 279→136 (parent) and m/z 295→152 (oxidized metabolite) .
- Sample Prep : Solid-phase extraction (SPE) with Oasis HLB cartridges; recovery >85% .
Ethical and Reproducibility Considerations
Q. How can researchers ensure compliance with ethical guidelines when using Nicotinimidamide hydrochloride in animal studies?
- Methodological Answer :
- IACUC Approval : Adhere to ARRIVE 2.0 guidelines for reporting (e.g., randomization, blinding) .
- Hazard Mitigation : Follow GHS protocols for handling hydrochloride salts (e.g., PPE, fume hood use) .
Q. What strategies improve reproducibility when replicating Nicotinimidamide hydrochloride synthesis or bioactivity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
